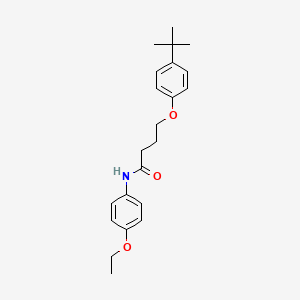

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

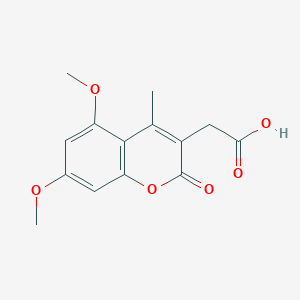

The compound “4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide” is an organic compound containing a butanamide group, which is a carboxamide derived from butanoic acid. It also contains phenyl groups, which are aromatic hydrocarbon rings, and ether groups, which are oxygen atoms connected to two alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (from the phenyl groups), ether linkages (oxygen atoms connected to carbon atoms), and an amide group (a carbonyl group connected to a nitrogen atom) .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, given the presence of the aromatic rings and the amide group .科学的研究の応用

Synthesis of Tertiary Butyl Esters

The tert-butyl group is pivotal in the synthesis of tertiary butyl esters, which are widely used in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems has been developed. This process is more efficient and sustainable compared to traditional batch processes .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern is exploited in chemical transformations. Its steric bulk can influence the reactivity and stability of molecules, making it valuable in the synthesis of complex organic compounds .

Biocatalytic Processes

The tert-butyl group’s role in biocatalytic processes is noteworthy. Its presence can affect the enzyme-substrate interactions and can be used to modulate the activity and selectivity of biocatalysts .

Pharmacological Activities

The ethoxyphenyl group is a common moiety in pharmacologically active compounds. Schiff bases containing the ethoxyphenyl group have shown a broad range of bioactivities, including antibacterial, antifungal, and anticancer activities. These compounds are often used in the synthesis of metal complexes that enhance these biological activities .

Protection in Organic Synthesis

The ethoxyphenyl group serves as a protective group in organic synthesis, particularly in the synthesis of β-lactams. It can be selectively removed by oxidative deprotection, revealing functional groups that are essential for further synthetic steps .

Material Science

In material science, the tert-butyl group is used to introduce steric congestion and conformational rigidity in polymers and other materials. This can affect the material’s properties, such as its thermal stability and mechanical strength .

特性

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-5-25-19-14-10-18(11-15-19)23-21(24)7-6-16-26-20-12-8-17(9-13-20)22(2,3)4/h8-15H,5-7,16H2,1-4H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIQRBZLGWMEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-tert-butylphenoxy)-N-(4-ethoxyphenyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Chlorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2875286.png)

![3,5-dichloro-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2875290.png)

![2-(2-chloroethyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2875292.png)

![4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2875295.png)

![3-chloro-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2875297.png)

![5-[1-(4-Chloro-2-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875298.png)

![{6-Amino-5-nitro-2-[4-benzylpiperidyl]pyrimidin-4-yl}(2-furylmethyl)amine](/img/structure/B2875308.png)